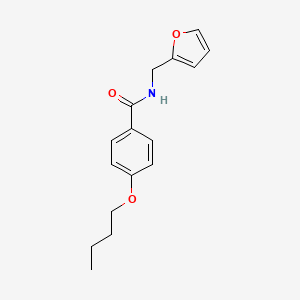

4-butoxy-N-(furan-2-ylmethyl)benzamide

Description

4-Butoxy-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a butoxy group at the para position of the benzene ring and a furan-2-ylmethyl substituent on the amide nitrogen. This compound’s structure combines lipophilic (butoxy) and heteroaromatic (furan) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-butoxy-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-3-10-19-14-8-6-13(7-9-14)16(18)17-12-15-5-4-11-20-15/h4-9,11H,2-3,10,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROFLSCZXCYRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with furan-2-ylmethylamine to yield this compound.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-butoxy-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Quinazoline Derivatives

Example : Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]benzamide)

- Structural Differences: Incorporates a quinazolinone ring system fused to the benzamide core.

- Functional Impact: The quinazolinone moiety introduces hydrogen-bonding sites and planar rigidity, enhancing interactions with FPR2 receptors.

- Biological Activity : Acts as a selective FPR2 agonist, inducing chemotaxis and calcium signaling in neutrophils .

- Comparison: The target compound lacks the quinazolinone ring, likely reducing FPR2 affinity but improving synthetic accessibility.

Benzodiazepine Derivatives

Example : 4-(Furan-2-ylmethyl)-7-methoxy-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one

- Structural Differences : Features a seven-membered diazepine ring fused to the benzamide.

- Biological Activity: Not explicitly stated, but similar structures are explored for neurological applications .

- Comparison : The target compound’s simpler structure may offer better metabolic stability and oral bioavailability.

Thiophene and Benzothiazole Analogs

Examples :

Fluorophenyl-Substituted Benzamides

Examples : VU0040237 (4-butoxy-N-(2-fluorophenyl)-benzamide) and VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide)

- Structural Differences : Fluorine atoms on the phenyl ring enhance electronegativity and halogen bonding.

- Biological Activity : Potent mGluR5 modulators (EC50: 33 nM to 1.3 μM) .

- Comparison : The target compound’s furan-2-ylmethyl group may reduce potency for mGluR5 but lower off-target toxicity risks.

Sulfonamide Derivatives

Example: Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid)

- Structural Differences : Sulfonamide core instead of benzamide, with additional chloro and sulfamoyl groups.

- Comparison : The target compound’s benzamide scaffold may favor different therapeutic pathways (e.g., enzyme inhibition over diuresis).

Data Tables

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. Bioactivity : Quinazoline and benzodiazepine derivatives exhibit enhanced receptor interactions but face synthetic challenges. The target compound’s simplicity may optimize manufacturability .

Substituent Effects : Fluorophenyl groups enhance mGluR5 potency, while thiophene increases lipophilicity. The furan-2-ylmethyl group offers a balance of electronic and solubility properties .

Therapeutic Potential: The target compound’s lack of fused rings or sulfonamide groups positions it for applications distinct from diuretics or FPR2 agonists, warranting further studies on targets like PCAF HAT or CNS receptors .

Biological Activity

4-butoxy-N-(furan-2-ylmethyl)benzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzamide Core : This is achieved by reacting 4-butoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.

- Reaction with Furan-2-ylmethylamine : The acid chloride is then reacted with furan-2-ylmethylamine under anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

This compound can undergo various chemical transformations:

- Oxidation : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

- Reduction : The benzamide moiety can be reduced to yield the corresponding amine.

- Substitution : The butoxy group can be substituted with other alkoxy groups or functional groups, enhancing its versatility in synthetic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring and benzamide moiety are believed to modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit bacterial growth and have been explored for their potential in treating infections caused by resistant strains .

Anticancer Activity

Some derivatives of benzamides have demonstrated anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. A related study highlighted that certain benzamide derivatives could inhibit RET kinase activity, suggesting a potential pathway for anticancer applications .

Case Studies

- Antimicrobial Screening : A study evaluated various benzamide derivatives, including those with furan moieties, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds significantly reduced bacterial viability, supporting their use as potential therapeutic agents .

- Kinase Inhibition : Another investigation focused on the inhibition of RET kinase by novel benzamide derivatives. Compounds similar to this compound were tested and showed moderate to high potency in inhibiting kinase activity, providing insights into their potential as cancer therapeutics .

Research Applications

The compound has several applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : Used in enzyme interaction studies and as a potential ligand for receptor research.

- Medicine : Ongoing investigations aim to explore its role as a pharmaceutical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.